molecular formula C16H21NO3Si B8028809 Tert-butyldimethyl[(6-nitronaphthalen-2-YL)oxy]silane

Tert-butyldimethyl[(6-nitronaphthalen-2-YL)oxy]silane

Cat. No.: B8028809
M. Wt: 303.43 g/mol
InChI Key: BKKQGCWHFGXOLQ-UHFFFAOYSA-N
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Description

Tert-butyldimethyl[(6-nitronaphthalen-2-YL)oxy]silane is a chemical compound with the molecular formula C16H21NO3Si. It is known for its unique structural features, which include a tert-butyl group, dimethylsilyl group, and a nitronaphthalene moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyldimethyl[(6-nitronaphthalen-2-YL)oxy]silane typically involves the reaction of tert-butyldimethylsilyl chloride with 6-nitronaphthol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyldimethyl[(6-nitronaphthalen-2-YL)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The silyl ether bond can be cleaved under acidic or basic conditions to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, alcohols, or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 6-aminonaphthalene derivative.

    Substitution: Various substituted naphthalene derivatives.

    Hydrolysis: 6-nitronaphthol.

Scientific Research Applications

Tert-butyldimethyl[(6-nitronaphthalen-2-YL)oxy]silane has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.

    Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyldimethyl[(6-nitronaphthalen-2-YL)oxy]silane involves its ability to act as a protecting group for hydroxyl functionalities. The silyl group provides steric hindrance, preventing unwanted reactions at the protected site. The nitro group can undergo reduction to form an amino group, which can participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.

    6-nitronaphthol: A precursor for the synthesis of tert-butyldimethyl[(6-nitronaphthalen-2-YL)oxy]silane.

    Trimethylsilyl ethers: Commonly used protecting groups for alcohols and phenols.

Uniqueness

This compound is unique due to the presence of both a silyl protecting group and a nitronaphthalene moiety. This combination allows for selective protection and functionalization of hydroxyl groups, making it a valuable tool in organic synthesis.

Properties

IUPAC Name

tert-butyl-dimethyl-(6-nitronaphthalen-2-yl)oxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3Si/c1-16(2,3)21(4,5)20-15-9-7-12-10-14(17(18)19)8-6-13(12)11-15/h6-11H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKQGCWHFGXOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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